(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Description
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and a bromine atom attached to an ethanol backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Properties
IUPAC Name |
(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652363 | |
| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193761-53-4 | |
| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
| Parameter | Value/Description |
|---|---|
| Enzyme Specific Activity | 15 IU/mg (pH 6.5, 25°C) |
| Solvent System | Ethanol/water (1:2 v/v) |
| Substrate Concentration | 0.1 g/mL |
| pH | 6.5–6.8 (phosphate buffer) |
| Temperature | 30°C |
| Reaction Time | 36–48 h |
| Yield | 80% (R-enantiomer) |
| Enantiomeric Excess (ee) | >98% |
Chiral Resolution via Diastereomeric Salt Formation
Racemic resolution remains a cornerstone for obtaining enantiopure compounds. Patent EP1093450B1 demonstrates the resolution of racemic amines using mandelic acid, a strategy extendable to 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol.
Protocol for (S)-Enantiomer Isolation
-
Racemic Synthesis : The racemic bromoethanol is prepared via bromination of 4-benzyloxy-3-nitroacetophenone, followed by reduction (e.g., NaBH₄).
-
Diastereomeric Salt Formation : The racemate is treated with (R)-mandelic acid in methanol, inducing selective crystallization of the (S)-bromoethanol–(R)-mandelate salt.
-
Recrystallization : Repeated crystallizations (4–5 cycles) enhance diastereomeric purity.
-
Salt Cleavage : The free (S)-bromoethanol is liberated using aqueous Na₂CO₃.
Performance Metrics:
| Parameter | Value/Description |
|---|---|
| Resolution Agent | (R)-Mandelic acid |
| Solvent | Methanol |
| Crystallization Cycles | 4–5 |
| Yield (S)-Enantiomer | ~40% (theoretical maximum: 50%) |
| ee | >99% after crystallization |
This method’s scalability is limited by its inherent 50% maximum yield, but it guarantees high enantiopurity suitable for pharmaceutical applications.
Asymmetric Catalytic Reduction with Chiral Oxazaborolidines
Asymmetric catalysis using oxazaborolidine catalysts enables direct access to enantiopure bromoethanol. EP1093450B1 describes the synthesis of (R,R)-desformoterol intermediates via this approach, which can be tailored to the (S)-configuration.
Catalytic Cycle and Stereocontrol
The ketone precursor is reduced by borane in the presence of a chiral oxazaborolidine catalyst (e.g., cis-(1S,2R)-aminoindanol-B-Me). The catalyst’s geometry dictates the hydride attack trajectory, establishing the C2 stereocenter (Fig. 2).
Optimized Conditions for (S)-Enantiomer:
| Parameter | Value/Description |
|---|---|
| Catalyst | cis-(1S,2R)-Aminoindanol-B-Me |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −20°C to 0°C |
| Reaction Time | 12–24 h |
| Yield | 85–90% |
| ee | 97–99% |
The bromohydrin product is subsequently treated with aqueous NaOH to form the epoxide intermediate. Crystallization in heptane/ethyl acetate further enriches ee to >99.8%.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic Reduction | 60–80 | >98 | High | Moderate |
| Chiral Resolution | 40–50 | >99 | Low | High |
| Asymmetric Catalysis | 85–90 | 97–99 | High | Moderate |
-
Enzymatic Reduction : Ideal for large-scale production but requires specialized enzymes.
-
Chiral Resolution : Simple setup but limited by yield and solvent waste.
-
Asymmetric Catalysis : Balances high yield and enantioselectivity, though catalyst synthesis is non-trivial.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol exhibit anticancer properties. The nitrophenyl group is known for its ability to interact with biological targets, potentially leading to the development of novel anticancer agents. A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines, suggesting a pathway for further drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Its structural components allow it to disrupt bacterial cell membranes, leading to cell death. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its bromine atom can be substituted in nucleophilic reactions, facilitating the creation of more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Reagents Used | Conditions | Product Type |
|---|---|---|---|
| Nucleophilic Substitution | Nucleophiles (e.g., amines) | Room temperature | Amino derivatives |
| Coupling Reactions | Various coupling agents | Varies | Biologically active compounds |
| Reduction Reactions | Reducing agents (e.g., LiAlH) | Anhydrous conditions | Alcohol derivatives |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized a series of bromoethanol derivatives based on this compound. The results indicated that specific modifications to the nitrophenyl group enhanced anticancer activity against breast cancer cell lines, demonstrating the compound's potential as a lead structure for new therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves its interaction with specific molecular targets. The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The nitro group can undergo reduction to form amines, which can further interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyloxy-3-nitrostyrene oxide: Another chiral compound with a similar benzyloxy and nitro group arrangement.
®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol: The enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.
Uniqueness
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is unique due to its specific combination of functional groups and its chiral nature, which makes it valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals .
Biological Activity
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H14BrNO4
- Molecular Weight : 350.17 g/mol
- CAS Number : 193761-53-4
The compound features a bromoethanol moiety attached to a nitrophenyl group with a benzyloxy substituent, which may influence its interaction with biological targets.
This compound exhibits various biological activities that are primarily attributed to its ability to interfere with cellular processes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells.
Anticancer Activity
Research has indicated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies suggest that the compound may enhance the efficacy of chemotherapeutic agents like cisplatin by inducing apoptosis through ROS generation and DNA damage pathways .
Pharmacological Studies
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds, highlighting their potential as anticancer agents. The study demonstrated that these compounds could significantly inhibit cell proliferation in vitro, particularly in ovarian cancer cell lines .
Case Studies
-
Case Study on Apoptosis Induction :
- Objective : To evaluate the apoptotic effects of this compound on OVCAR3 cells.
- Methodology : Cells were treated with varying concentrations of the compound alongside cisplatin.
- Results : The combination treatment led to increased levels of phosphorylated H2AX, indicating enhanced DNA damage and apoptosis compared to controls .
- Synergistic Effects with Chemotherapy :
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for (S)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol?
Methodological Answer: The compound is synthesized via catalytic asymmetric reduction of a ketone precursor. Key steps include:
- Step 1: Bromination of 4-benzyloxy-3-nitroacetophenone using brominating agents (e.g., HBr/AcOH) to yield 1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanone.
- Step 2: Enantioselective reduction using chiral catalysts (e.g., (R)-diphenylprolinol) to achieve the (S)-configuration. Sodium borohydride or asymmetric transfer hydrogenation may be employed .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | HBr/AcOH, 0–5°C | 65–75 | |
| Reduction | NaBH₄, (R)-prolinol | 80–85 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to determine enantiomeric purity (≥98% ee) .
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃) confirms structural integrity (e.g., δ 4.8–5.2 ppm for benzyloxy protons, δ 7.5–8.2 ppm for aromatic protons) .
- X-ray Crystallography: SHELXL refinement resolves absolute configuration; data collected at 100 K with Mo-Kα radiation .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (m/z 351.0106 for [M+H]⁺) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?
Methodological Answer:
- Catalyst Screening: Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) for transfer hydrogenation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states.
- Temperature Control: Lower temperatures (e.g., –20°C) reduce kinetic resolution side reactions.
- In-line Monitoring: Use circular dichroism (CD) spectroscopy to track ee during reactions .
Q. What mechanistic insights guide stereoselective formation of the (S)-enantiomer?
Methodological Answer:
- Transition-State Modeling: DFT calculations reveal that the (S)-configuration is favored due to steric hindrance between the nitro group and catalyst .
- Kinetic Studies: Pseudo-first-order kinetics indicate rate-limiting hydride transfer in asymmetric reductions.
- Isotopic Labeling: ²H-labeling at the bromoethanol moiety tracks stereochemical outcomes via NMR .
Q. How do researchers resolve discrepancies between NMR and HPLC purity assessments?
Methodological Answer:
- Impurity Profiling: Use LC-MS to identify low-abundance contaminants undetected by HPLC.
- NMR Relaxation Agents: Add Cr(acac)₃ to reduce relaxation times, enhancing signal resolution for trace impurities.
- Cross-Validation: Compare results with X-ray crystallography (SHELXL) to confirm structural homogeneity .
Q. What crystallographic strategies confirm the absolute configuration?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement: SHELXL refines anisotropic displacement parameters; Flack parameter (x < 0.1) confirms (S)-configuration .
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| R-factor | <0.05 |
| Flack Parameter | 0.03(2) |
Application-Oriented Questions
Q. How is this compound utilized in medicinal chemistry?
Methodological Answer:
Q. What strategies stabilize the compound under experimental conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent nitro group degradation.
- Moisture Control: Use molecular sieves (3Å) in reaction setups to avoid hydrolysis of the bromoethanol moiety .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across assay platforms?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
- Dose-Response Curves: Generate 10-point IC₅₀ plots to confirm reproducibility.
- Metabolite Screening: LC-MS/MS identifies if decomposition products (e.g., nitroso derivatives) interfere with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
